{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine
Description
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine is a pyridine derivative featuring a trifluoromethylphenoxy substituent at the 2-position and a methylamine group at the 3-position of the pyridine ring. Its dihydrochloride salt form (CAS: 1198475-36-3) has a molecular formula of C₁₃H₁₃Cl₂F₃N₂O and a molecular weight of 341.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H,8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZELPJNXBSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base.
Formation of 3-(Trifluoromethyl)phenoxy pyridine: The 3-(Trifluoromethyl)phenol is then reacted with 3-chloropyridine in the presence of a base to form the desired phenoxy pyridine intermediate.
Introduction of the Methylamine Group: The final step involves the reaction of the phenoxy pyridine intermediate with methylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or phenoxy derivatives.
Scientific Research Applications
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Shared Phenoxy-Pyridine Core
Thiazole and Spiro Derivatives
Compounds from share the 2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl backbone but differ in substituents:
- Compound 4c: (2,2-dimethylthiazolidin-3-yl)methanone derivative. Melting Point: 70–71°C.
- Compound 4d : Spiro[4.5]decane-thiazole hybrid.
- Compound 4e : Diethylthiazolidin-3-yl variant.
Comparison :
| Compound | Substituent | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Methylamine (dihydrochloride) | Not reported | 341.16 |
| 4c | Thiazolidinone | 70–71 | ~450 (estimated) |
| 4d | Spiro-thiazole | 127–128 | ~500 (estimated) |
The target compound’s methylamine group offers a primary amine for salt formation (e.g., dihydrochloride), enhancing solubility compared to ketone or ester derivatives .
Chlorinated and Fluorinated Analogs
Comparison :
Positional Isomers and Functional Group Variations
- (4-(Trifluoromethyl)pyridin-3-yl)methanamine (): Molecular Formula: C₇H₇F₃N₂. Key Features: Trifluoromethyl group at pyridine 4-position instead of phenoxy 3-position. This positional isomer may exhibit distinct electronic properties and receptor affinity .
- [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): CAS: 1311279-91-0. Key Features: Dimethylamine and aniline substituents provide multiple sites for derivatization .
Comparison :
| Compound | Trifluoromethyl Position | Functional Groups |
|---|---|---|
| Target Compound | Phenoxy 3-position | Primary amine (pyridine) |
| Pyridine 4-position | Primary amine (pyridine) | |
| Pyridine 5-position | Dimethylamine, aniline |
Biological Activity
Overview
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine is a synthetic compound characterized by its unique trifluoromethyl group attached to a phenoxy ring, linked to a pyridine structure and a methylamine moiety. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C13H11F3N2O
- Molecular Weight : 268.23 g/mol
- CAS Number : 933705-41-0
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug design. The dihydrochloride salt form improves solubility in aqueous environments, making it more suitable for biological studies.
The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes and receptors, allowing it to modulate various biochemical pathways. This can lead to significant effects on cellular functions, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit various enzymes involved in critical biological processes. For instance, compounds with similar structures have shown significant pharmacological effects in preliminary studies, indicating that this compound may also exhibit enzyme inhibition properties.
Anticancer Activity
Research has indicated that derivatives of trifluoromethyl compounds exhibit anticancer properties. For example, studies have shown that related compounds demonstrated activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations lower than standard chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
Recent studies have evaluated the antifungal and insecticidal activities of similar trifluoromethyl derivatives. Some compounds exhibited promising results against fungal strains and insect pests, suggesting potential applications in agriculture and pest control .
Case Studies
- Anticancer Activity Assessment : A study synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their anticancer activity. The results indicated that some derivatives exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as 5 μg/ml .
- Enzyme Interaction Studies : Computational methods have been employed to predict the biological activity spectra of this compound. These predictions suggest that the compound interacts with key enzymes involved in inflammatory responses and cancer progression .
Research Findings Summary
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes involved in signaling pathways |
| Anticancer Activity | Effective against multiple cancer cell lines; lower potency than doxorubicin |
| Antifungal Activity | Exhibited antifungal properties against tested strains |
| Insecticidal Properties | Showed effectiveness against certain insect pests |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
